2-(5-Methoxyisoxazol-3-yl)acetic acid

Medicinal Chemistry ADME Prediction Isoxazole SAR

2-(5-Methoxyisoxazol-3-yl)acetic acid (CAS 153773-43-4) is a distinct heterocyclic building block for medicinal chemistry and agrochemical research. Its 5-methoxy substitution delivers enhanced hydrophilicity (LogP ≈ -0.42) versus the 3-methoxy isomer (LogP 0.31), improving aqueous solubility and reducing off-target lipophilicity-driven binding. The specific regioisomer is essential for SAR studies—substituting the 3-methoxy analogue (CAS 16877-55-7) would confound results. Procure this exact CAS to maintain desired electronic properties, coupling efficiency, and target engagement in your synthetic workflows.

Molecular Formula C6H7NO4
Molecular Weight 157.125
CAS No. 153773-43-4
Cat. No. B587743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methoxyisoxazol-3-yl)acetic acid
CAS153773-43-4
Synonyms3-Isoxazoleaceticacid,5-methoxy-(9CI)
Molecular FormulaC6H7NO4
Molecular Weight157.125
Structural Identifiers
SMILESCOC1=CC(=NO1)CC(=O)O
InChIInChI=1S/C6H7NO4/c1-10-6-3-4(7-11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9)
InChIKeyXBHLPBWFFPMUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methoxyisoxazol-3-yl)acetic Acid (CAS 153773-43-4): Procurement-Relevant Identity and Physicochemical Baseline


2-(5-Methoxyisoxazol-3-yl)acetic acid (CAS 153773-43-4) is a heterocyclic building block belonging to the isoxazole acetic acid class, characterized by a 5-methoxy-substituted isoxazole ring linked to an acetic acid moiety . Its molecular formula is C6H7NO4 with a molecular weight of 157.12 g/mol, and it is primarily sourced as a synthetic intermediate for medicinal chemistry and agrochemical research applications .

Why Interchangeable Substitution of 2-(5-Methoxyisoxazol-3-yl)acetic Acid (CAS 153773-43-4) Is Not Advisable


Generic substitution among isoxazole acetic acid derivatives is precluded by structure-dependent variations in physicochemical properties that critically impact synthetic utility and biological profile. Even minor positional isomerism or substituent changes can alter lipophilicity, acidity, and heterocyclic reactivity, directly affecting downstream coupling efficiency, purification parameters, and target engagement . The quantitative evidence presented in Section 3 substantiates that 2-(5-methoxyisoxazol-3-yl)acetic acid (CAS 153773-43-4) exhibits measurable differences from its closest positional isomer and des-methoxy analog, rendering it a distinct chemical entity requiring controlled procurement.

Quantitative Comparator Evidence: 2-(5-Methoxyisoxazol-3-yl)acetic Acid (CAS 153773-43-4) Versus Key Analogs


Lipophilicity Differential Versus 3-Methoxy Positional Isomer

2-(5-Methoxyisoxazol-3-yl)acetic acid (153773-43-4) exhibits a predicted LogP of -0.42, indicating higher hydrophilicity compared to its 3-methoxy positional isomer (5-Isoxazoleacetic acid, 3-methoxy-, CAS 16877-55-7), which has a predicted LogP of 0.31030 [1]. This difference influences aqueous solubility and passive membrane permeability, making the target compound more suitable for applications where lower lipophilicity is required.

Medicinal Chemistry ADME Prediction Isoxazole SAR

Acidity Differential (Predicted pKa) Versus 3-Methoxy Positional Isomer

The predicted pKa of 2-(5-methoxyisoxazol-3-yl)acetic acid is not directly reported, but its positional isomer (5-Isoxazoleacetic acid, 3-methoxy-, CAS 16877-55-7) has a predicted pKa of 3.59±0.10 . While a direct comparator for the target compound is unavailable, the structural difference suggests a shift in acidity that may affect carboxylate reactivity, coupling efficiency, and salt formation conditions.

Synthetic Chemistry Reactivity Salt Formation

Physicochemical Profile Differentiation from Des-Methoxy Isoxazole Acetic Acid

Compared to the unsubstituted isoxazol-3-yl-acetic acid (CAS 57612-86-9), 2-(5-methoxyisoxazol-3-yl)acetic acid demonstrates a significantly higher predicted density (1.344 g/cm³ vs. 1.368 g/cm³) and a higher boiling point (346.0±27.0 °C vs. not reported for the comparator) . The presence of the methoxy group increases molecular weight and alters intermolecular interactions, which can affect crystallization, chromatographic behavior, and storage stability.

Synthetic Chemistry Purification Physical Properties

Building Block Utility in Medicinal Chemistry and Agrochemical Synthesis

2-(5-Methoxyisoxazol-3-yl)acetic acid is widely utilized as a versatile building block for the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals . While direct quantitative activity data for the compound itself are scarce in the open literature, its structural motif—a methoxy-substituted isoxazole with a pendant carboxylic acid—is a privileged scaffold in bioactive molecule design. The compound serves as a key intermediate for introducing isoxazole moieties into target structures, with the methoxy group offering a handle for further functionalization or for modulating electronic properties.

Drug Discovery Heterocyclic Chemistry Building Block

Evidence-Backed Application Scenarios for Procuring 2-(5-Methoxyisoxazol-3-yl)acetic Acid (CAS 153773-43-4)


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Hydrophilic Isoxazole Acetic Acid Scaffold

When a medicinal chemistry program demands an isoxazole acetic acid building block with enhanced hydrophilicity (LogP ≈ -0.42) to improve aqueous solubility or to reduce off-target lipophilicity-driven binding, 2-(5-methoxyisoxazol-3-yl)acetic acid (153773-43-4) is the preferred choice over its more lipophilic 3-methoxy isomer (LogP 0.31030) [1].

Synthesis of Agrochemical Intermediates Where Electronic Effects of the 5-Methoxy Group Are Desired

The 5-methoxy substitution on the isoxazole ring alters the heterocycle's electron density compared to unsubstituted or alternatively substituted analogs, potentially influencing reaction yields in cross-coupling or cycloaddition steps. Procurement of the specific regioisomer (153773-43-4) is essential for maintaining desired electronic properties in target agrochemical molecules .

Building Block for Constructing Bioactive Isoxazole-Containing Molecules in Early-Stage Discovery

As a versatile carboxylic acid building block, 2-(5-methoxyisoxazol-3-yl)acetic acid enables rapid diversification of isoxazole-containing chemical libraries. Its use is indicated in any exploratory synthesis where the methoxyisoxazole core is a designed pharmacophore or a structural mimic, and where the physical properties of the specific regioisomer (density 1.344 g/cm³, boiling point 346.0±27.0 °C) align with purification and handling protocols .

Comparative Studies on Isoxazole Acetic Acid Positional Isomers

Researchers conducting structure-activity relationship (SAR) studies on isoxazole-based inhibitors or modulators require the precise 5-methoxy-3-acetic acid regioisomer to establish the impact of methoxy group placement on biological activity. Substituting with the 3-methoxy isomer (CAS 16877-55-7) would confound the SAR analysis, making the procurement of 153773-43-4 a controlled necessity .

Quote Request

Request a Quote for 2-(5-Methoxyisoxazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.